![molecular formula C14H11F3N2O3S B2687091 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798540-42-7](/img/structure/B2687091.png)
3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with azetidin-3-ylamine, followed by the cyclization with thiazolidine-2,4-dione. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thiazolidin-4-ones, including those related to 3-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione, exhibit a wide range of biological activities. These include:
- Anticancer Properties : Thiazolidin-4-one derivatives have shown promise in combating various cancers. For instance, compounds similar to this compound have demonstrated effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating their potential as anticancer agents .
- Antimicrobial Activity : The thiazolidinone scaffold has been recognized for its antibacterial properties. Research has indicated that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin .
- Anti-inflammatory Effects : Studies have suggested that thiazolidinone derivatives can exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Synthetic Methodologies
The synthesis of this compound often involves multi-step organic reactions. Key methodologies include:
- Formation of the Thiazolidine Ring : This typically involves the condensation of appropriate aldehydes with thioketones or isothiocyanates.
- Functionalization : The introduction of the trifluoromethylbenzoyl group can be achieved through acylation reactions using acyl chlorides or anhydrides.
- Optimization of Biological Activity : Structural modifications are often made to enhance the pharmacological profile of the compound, focusing on substituents that influence biological activity .
Case Studies
Several studies highlight the applications and efficacy of thiazolidinone derivatives:
- Breast Cancer Treatment : A study conducted by El-Kashef et al. synthesized a series of thiazolidinone derivatives and tested their anti-breast cancer activity. The results indicated that specific modifications significantly enhanced their cytotoxic effects against breast cancer cell lines .
- Antibacterial Studies : Research has shown that thiazolidinone derivatives exhibit potent antibacterial activity against various pathogens. For example, a recent investigation demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Mechanism of Action
The mechanism of action of 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione include other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: The parent compound with similar biological activities.
3-(Trifluoromethyl)benzoyl derivatives: Compounds with similar structural features and pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Biological Activity
3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its structure features a trifluoromethyl group, which enhances lipophilicity and may improve biological activity. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and related research findings.
- Molecular Formula: C₁₄H₁₂F₃N₃O₃
- Molecular Weight: 327.26 g/mol
- CAS Number: 2034364-14-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interactions with intracellular targets such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against a range of Gram-positive and Gram-negative bacteria. In studies, derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against pathogens like Staphylococcus pneumoniae and Streptococcus pyogenes .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties. Thiazolidine derivatives have been explored for their ability to inhibit inflammatory pathways. In vivo studies have shown that certain thiazolidine compounds can reduce inflammation markers significantly, suggesting that this compound may possess similar effects .
Antioxidant Activity
The antioxidant capacity of thiazolidines has been documented in various studies. Substituents on the thiazolidine ring can enhance the ability to scavenge free radicals, thus reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage linked to various diseases .
Study on Antibacterial Activity
A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of thiazolidinone derivatives against multiple bacterial strains. The research indicated that modifications in the thiazolidine structure could lead to enhanced antibacterial properties compared to traditional antibiotics .
Anti-inflammatory Research
In another study focusing on thiazolidines' anti-inflammatory effects, researchers administered various derivatives to animal models and observed significant reductions in edema and inflammatory cytokines. The findings support the hypothesis that structural modifications can enhance therapeutic outcomes .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
3-[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c15-14(16,17)9-3-1-2-8(4-9)12(21)18-5-10(6-18)19-11(20)7-23-13(19)22/h1-4,10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSRPLOOCLGYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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